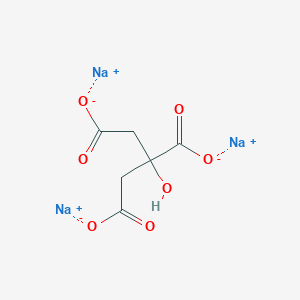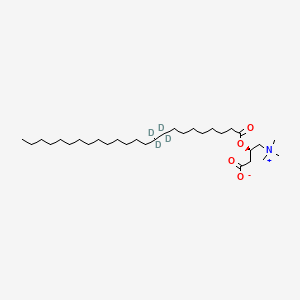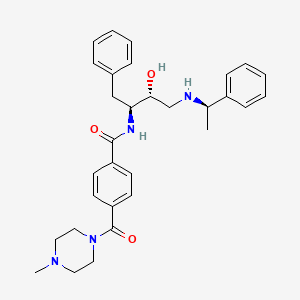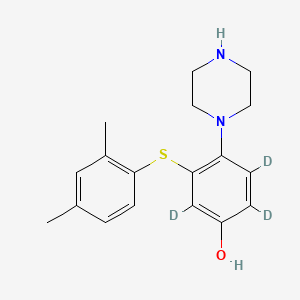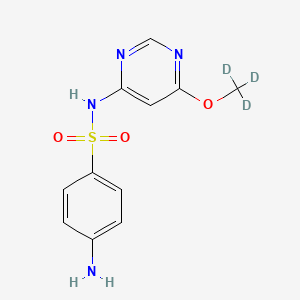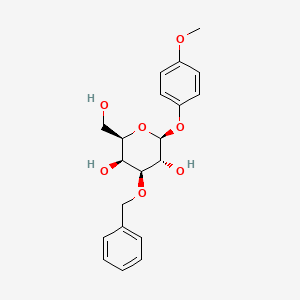![molecular formula C21H21NO5 B12398767 (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidin-4-one core with two (4-hydroxy-3-methoxyphenyl)methylidene groups at the 3 and 5 positions, making it a molecule of interest for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one typically involves the condensation of piperidin-4-one with 4-hydroxy-3-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to the formation of saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, saturated piperidin-4-one derivatives, and various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one involves its interaction with various molecular targets and pathways. The compound’s phenolic groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its ability to interact with cellular proteins and enzymes may underlie its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can modulate multiple biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: A natural compound with a similar structure, known for its antioxidant and anti-inflammatory properties.
Chalcones: A class of compounds with a similar core structure, widely studied for their diverse biological activities.
Uniqueness
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one is unique due to its piperidin-4-one core, which distinguishes it from other phenolic compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H21NO5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C21H21NO5/c1-26-19-9-13(3-5-17(19)23)7-15-11-22-12-16(21(15)25)8-14-4-6-18(24)20(10-14)27-2/h3-10,22-24H,11-12H2,1-2H3/b15-7+,16-8+ |
InChI-Schlüssel |
QKBRHSFMRAGHMJ-BGPOSVGRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/CNC2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2CNCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


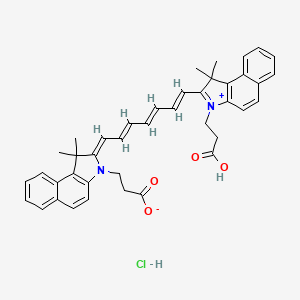
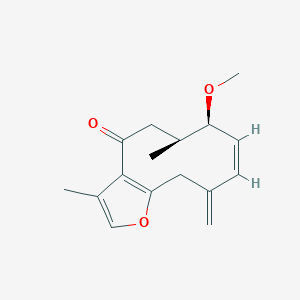
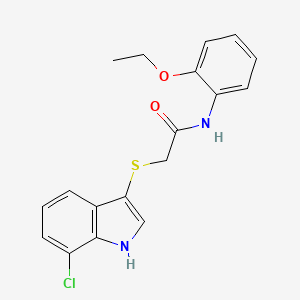
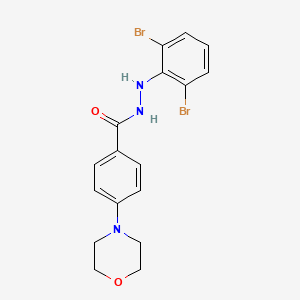
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
